GFAT Inhibitory Potency: Target Compound vs. Optimized Lead RO0509347 (Compound 28)
The target compound lacks the 4-carboxylic acid or methyleneamide substituent on the isoquinoline B-ring that is essential for GFAT inhibition. In the Roche GFAT inhibitor series, the optimized lead RO0509347 (compound 28, bearing a 4-CH₂NHSO₂CF₃ group) exhibited an IC₅₀ of 1.00 ± 0.65 μM (n=16) in the GFATb enzyme assay [1]. By contrast, all analogs in the series that lacked an acidic or hydrogen-bond-donating moiety at the 4-position (compounds 8–11) displayed IC₅₀ values exceeding 100 μM—representing a >100-fold reduction in potency [1]. The target compound (CAS 66170-03-4), which carries a chloromethyl ketone at the 1-position and no substitution at the 4-position, is predicted by SAR to fall into this low-potency category.
| Evidence Dimension | GFATb enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | Predicted IC₅₀ >100 μM (based on SAR class membership; no 4-position acidic/amide substituent) |
| Comparator Or Baseline | RO0509347 (compound 28): IC₅₀ = 1.00 ± 0.65 μM (n=16); Compound 5 (screening hit): IC₅₀ = 1.20 μM |
| Quantified Difference | >100-fold reduction in GFAT inhibitory potency relative to optimized lead RO0509347 |
| Conditions | GFATb enzyme assay expressed in COS cells; IC₅₀ values represent mean ± SD from n independent experiments [1] |
Why This Matters
Investigators seeking a potent GFAT inhibitor should select RO0509347 (compound 28) or its close analogs; the target compound is unsuitable for GFAT inhibition studies, but its lack of GFAT activity makes it a clean negative control or a scaffold for alternative target engagement.
- [1] Qian Y, Ahmad M, Chen S, et al. Discovery of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives as glutamine fructose-6-phosphate amidotransferase (GFAT) inhibitors. Bioorg Med Chem Lett. 2011;21(21):6264-6269. doi:10.1016/j.bmcl.2011.09.009 View Source
